Product packaging for Mandelate(Cat. No.:CAS No. 769-61-9)

Mandelate

Cat. No.: B1228975
CAS No.: 769-61-9
M. Wt: 151.14 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mandelate refers to the salt or anion form of mandelic acid, an alpha-hydroxy acid with a chiral center that makes it a compound of significant interest in biochemical and pharmaceutical research. The this compound anion is central to the function of enzymes like this compound racemase (EC 5.1.2.2), which serves as a model system for understanding enzyme-catalyzed proton abstraction. This Mg2+-dependent enzyme interconverts (R)- and (S)-mandelate using a two-base mechanism, making it a paradigm for studying the enolase superfamily and overcoming kinetic barriers in carbon acid reactions . Beyond fundamental enzymology, this compound racemase is crucial for Dynamic Kinetic Resolution (DKR) processes. These chemoenzymatic cascades overcome the 50% yield limitation of traditional kinetic resolution by combining continuous racemization of the undesired enantiomer with an enantioselective reaction, enabling theoretical yields of up to 100% for enantiopure mandelic acid and its derivatives . This application is vital for producing chiral building blocks for pharmaceuticals and fine chemicals. In a pharmaceutical context, mandelic acid forms salts like methenamine this compound, which is used as a urinary tract antiseptic . In an acidic environment, methenamine decomposes to formaldehyde, while the this compound salt helps acidify the urine to facilitate this antibacterial action . Our this compound products are supplied as high-purity salts for research applications exclusively. They are essential reagents for exploring enzyme mechanisms, developing green biocatalytic synthesis routes, and studying the properties of chiral compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O3- B1228975 Mandelate CAS No. 769-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769-61-9

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1

InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Origin of Product

United States

Biochemical Pathways of Mandelate Metabolism

Enzymatic Conversion Mechanisms of Mandelate

The conversion of this compound involves a series of enzymatic steps, with two key enzymes playing a central role: this compound racemase and this compound dehydrogenase. These enzymes facilitate the interconversion of this compound enantiomers and the subsequent oxidation to phenylglyoxylate (B1224774), respectively. ebi.ac.ukmicrobiologyresearch.org The coordinated action of these and other enzymes ensures the efficient channeling of both (R)- and (S)-mandelate into the metabolic pathway. umn.edunih.gov

This compound Dehydrogenase: Cofactor Dependence and Reaction Kinetics

Following the racemization of (R)-mandelate to (S)-mandelate, the metabolic pathway continues with the oxidation of (S)-mandelate to phenylglyoxylate. This reaction is catalyzed by this compound dehydrogenase. ontosight.ainih.gov There are different types of this compound dehydrogenases, which can be broadly categorized based on their cofactor dependence and cellular localization. microbiologyresearch.org Some are membrane-bound flavoproteins that carry out essentially irreversible reactions, while others are soluble, NAD+-dependent enzymes that catalyze a reversible interconversion. microbiologyresearch.org

The reaction catalyzed by (S)-mandelate dehydrogenase is the oxidation of (S)-mandelate to phenylglyoxylate, with the concomitant reduction of an electron acceptor. qmul.ac.uk The enzyme from Pseudomonas putida is an FMN-dependent α-hydroxy acid dehydrogenase. nih.gov The catalytic mechanism is proposed to involve the formation of a carbanion intermediate. nih.govacs.org

NAD+-dependent D-mandelate dehydrogenases have also been identified and characterized, for instance, from the yeast Rhodotorula graminis and the bacterium Enterococcus faecalis. microbiologyresearch.orgnih.gov The enzyme from R. graminis is a soluble dimer that specifically requires NAD+ as a cofactor and catalyzes the reversible oxidation of D-(-)-mandelate to phenylglyoxylate. microbiologyresearch.org The forward reaction (oxidation) has an optimal pH of 9.5, while the reverse reaction (reduction) is maximal at pH 5.85. microbiologyresearch.org The enzyme exhibits Michaelis-Menten kinetics, and the Km values for D-(-)-mandelate and NAD+ at pH 9.5 are 319 µM and 71 µM, respectively. microbiologyresearch.org

In Enterococcus faecalis, two distinct forms of NAD-dependent D-mandelate dehydrogenase (D-ManDH1 and D-ManDH2) have been purified. nih.gov Both enzymes show high activity towards large 2-ketoacid substrates but have different kinetic properties and molecular weights. nih.gov They are strictly dependent on NADH for the reduction of benzoylformate and cannot utilize NADPH. nih.gov D-ManDH2 generally displays lower Km values and lower Vmax values compared to D-ManDH1 for most substrates tested. nih.gov A novel NAD+-dependent D-mandelate dehydrogenase from Lactobacillus brevis has also been characterized, showing a high turnover rate for D-mandelate oxidation. researchgate.net

This table provides a comparison of the kinetic properties of D-Mandelate Dehydrogenases from different microbial sources, highlighting their substrate affinity (Km) and catalytic turnover rate (kcat).

Source OrganismSubstrateKm (mM)kcat (s⁻¹)Reference
Rhodotorula graminisD-(-)-Mandelate0.319- microbiologyresearch.org
Lactobacillus brevisD-Mandelate1.1355 researchgate.net
Enterococcus faecalis (D-ManDH1)Benzoylformate-- nih.gov
Enterococcus faecalis (D-ManDH2)Benzoylformate-- nih.gov
FAD-Dependent this compound Dehydrogenase Systems

Flavin adenine (B156593) dinucleotide (FAD)-dependent this compound dehydrogenases are a key class of enzymes involved in the oxidation of this compound. These enzymes utilize a flavin cofactor to catalyze the conversion of this compound to benzoylformate. A well-studied example is (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida, which is a flavin mononucleotide (FMN)-dependent enzyme that oxidizes (S)-mandelate. nih.gov The reaction mechanism for these enzymes is complex and does not involve a simple concerted hydride transfer. nih.gov Instead, evidence points towards the transient formation of a carbanion/ene(di)olate intermediate. nih.gov

Another example is the FAD-dependent p-hydroxythis compound oxidase (Hmo), which also oxidizes this compound to benzoylformate. iucr.org Interestingly, a single mutation in this enzyme (Y128F) can extend the typical two-electron oxidation to a four-electron oxidative decarboxylation, directly converting this compound to benzoate. iucr.org

The family of FMN-dependent α-hydroxyacid-oxidizing enzymes, to which some this compound dehydrogenases belong, typically employ a conserved active-site histidine to abstract the C2-OH proton from the substrate. acs.org This proton abstraction initiates substrate oxidation and subsequent flavin reduction. acs.org

Below is a table summarizing key characteristics of some FAD/FMN-dependent this compound dehydrogenase systems.

Enzyme NameOrganismCofactorSubstrate(s)Product(s)Key Mechanistic Feature
(S)-Mandelate Dehydrogenase (MDH) Pseudomonas putidaFMN(S)-Mandelate, (S)-Mandelic acid estersBenzoylformateFormation of a carbanion/ene(di)olate intermediate nih.gov
p-Hydroxythis compound Oxidase (Hmo) Amycolatopsis orientalisFMN(S)-Mandelate, p-Hydroxythis compoundBenzoylformateDirect hydride-transfer mechanism iucr.org
L-Mandelate Dehydrogenase Rhodotorula graminisFADL-MandelateBenzoylformate
Electron Transfer Mechanisms in this compound Oxidation

The oxidation of this compound by FAD/FMN-dependent dehydrogenases involves a reductive half-reaction where the substrate is oxidized and the flavin cofactor is reduced. acs.org Studies on (S)-mandelate dehydrogenase from Pseudomonas putida have revealed the formation of a transient charge-transfer intermediate during this process. acs.orgnih.gov This intermediate is characterized as a complex between the oxidized FMN and an electron-rich donor, which is believed to be a carbanion/enolate intermediate generated from the substrate. acs.orgnih.gov

In some systems, particularly those engineered for bioelectrochemical applications, direct electron transfer (DET) between the enzyme and an electrode surface is a key goal. mdpi.com For many FAD-dependent dehydrogenases, achieving efficient DET is challenging without the presence of additional redox-active components, such as heme groups, which can act as built-in mediators to shuttle electrons. mdpi.com

Other Enzymes Involved in this compound Degradation Cascades

The complete breakdown of this compound involves a series of enzymatic reactions beyond the initial oxidation. The this compound pathway in Pseudomonas putida is a well-characterized example, consisting of five key enzymes that convert this compound to intermediates that can enter central metabolic pathways like the β-ketoadipate pathway. nih.govnih.gov

The enzymes in this pathway include:

This compound racemase (MdlA): Interconverts the D(-) and L(+) isomers of this compound. nih.gov

(S)-Mandelate dehydrogenase (MdlB): Oxidizes (S)-mandelate to benzoylformate. nih.gov

Benzoylformate decarboxylase (MdlC): Converts benzoylformate to benzaldehyde (B42025). nih.govnih.gov

Benzaldehyde dehydrogenase (MdlD and MdlE): Oxidize benzaldehyde to benzoate. nih.govnih.gov

These enzymatic cascades have been harnessed for various biotechnological applications, including the synthesis of chiral compounds. researchgate.net For instance, multi-enzyme cascades have been developed for the production of L-phenylglycine from mandelic acid derivatives. mdpi.combiorxiv.org

Hydrolytic Enzymes and Esterases Acting on this compound Esters

Hydrolytic enzymes, particularly esterases and lipases, can act on esters of mandelic acid. nih.govipb.ac.id This activity is significant for both the natural metabolism of this compound esters and for biotechnological applications, such as the kinetic resolution of racemic this compound esters to produce enantiomerically pure mandelic acid. researchgate.net

For example, (S)-Mandelate dehydrogenase from Pseudomonas putida has been shown to use methyl and ethyl esters of (S)-mandelic acid as substrates, oxidizing them to their corresponding products. nih.gov Although the binding affinity for these neutral esters is lower than for the negatively charged (S)-mandelate, they are oxidized at comparable rates. nih.gov

The hydrolytic resolution of racemic ethyl this compound has been achieved using a hydrolase from Klebsiella oxytoca, demonstrating the enantioselective nature of some of these enzymes. researchgate.net Lipases are another class of hydrolytic enzymes that have been shown to act on mandelic acid esters. nih.gov

Ligases and Transferases in this compound-Related Pathways

Ligases and transferases play crucial roles in connecting the this compound degradation pathway to other metabolic routes. For example, in some pathways for the degradation of chlorinated aromatic compounds, a coenzyme A ligase is involved in the initial activation of the substrate before it enters a pathway that ultimately converges with the β-ketoadipate pathway. annualreviews.org

In the context of the broader aromatic compound metabolism, transferases are essential. For instance, in the β-ketoadipate pathway, which receives intermediates from this compound degradation, β-ketoadipate:succinyl-CoA transferase is a key enzyme. annualreviews.org While not directly acting on this compound itself, these enzymes are integral to the complete catabolism of the carbon skeleton derived from this compound.

Regulation of this compound Metabolic Pathways

The expression of the enzymes involved in this compound metabolism is tightly regulated to ensure that they are synthesized only when needed, thus conserving cellular resources. savemyexams.com This regulation occurs primarily at the level of gene transcription.

Transcriptional and Translational Control of Enzyme Expression

The regulation of the this compound pathway in bacteria like Pseudomonas aeruginosa and Acinetobacter calcoaceticus is a classic example of inducible enzyme synthesis. nih.govnih.gov The enzymes of the pathway are not produced in significant amounts unless an inducer molecule is present.

In Pseudomonas aeruginosa, L(+)-mandelate itself induces the synthesis of the first enzyme in the pathway, L(+)-mandelate dehydrogenase. nih.gov The product of this reaction, benzoylformate, then induces the synthesis of the next two enzymes, benzoylformate decarboxylase and benzaldehyde dehydrogenase. nih.gov This sequential induction ensures a coordinated response to the presence of the substrate.

The genes for several enzymes in the this compound pathway of Pseudomonas putida, including this compound racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, are organized in an operon (mdlCBA). nih.gov This genetic arrangement allows for the coordinate expression of these genes.

Furthermore, the expression of these enzymes can be subject to catabolite repression, where the presence of a more readily metabolizable carbon source, like succinate, can suppress the induction of the this compound pathway enzymes. nih.gov The control of gene expression is primarily at the transcriptional level, where regulatory proteins bind to specific DNA sequences to either activate or repress the transcription of the structural genes encoding the metabolic enzymes. numberanalytics.com

Below is a table summarizing the regulatory control of key enzymes in the this compound pathway of Pseudomonas aeruginosa.

EnzymeInducerRegulatory Mechanism
L(+)-Mandelate Dehydrogenase L(+)-MandelateSubstrate Induction nih.gov
Benzoylformate Decarboxylase BenzoylformateProduct Induction nih.gov
Benzaldehyde Dehydrogenase Benzoylformate, β-KetoadipateProduct and Downstream Metabolite Induction nih.gov

Allosteric Regulation and Feedback Inhibition Mechanisms

The metabolic flux through the this compound pathway is meticulously controlled by a sophisticated network of regulatory mechanisms. This control is essential for the cell to respond to the availability of this compound as a carbon and energy source, prevent the toxic accumulation of intermediates, and integrate the pathway with the broader cellular metabolic state. Regulation occurs at the level of enzyme activity through allosteric interactions and feedback inhibition, complementing the genetic control of enzyme synthesis.

Feedback Inhibition by Pathway Intermediates and Analogs

A primary mechanism for regulating the this compound pathway is through inhibition by its own intermediates or by molecules that are structurally similar. This ensures that the pathway activity is modulated in direct response to the concentration of its substrates and products.

One of the key enzymes, L-mandelate dehydrogenase (L-MDH), which catalyzes the initial oxidative step, is subject to competitive inhibition. Research comparing the kinetic properties of L-MDH from Rhodotorula graminis with L-lactate dehydrogenase (L-LDH) has shown that L-lactate can act as a competitive inhibitor for L-MDH. researchgate.net This is significant in environments where multiple hydroxy acids are present. Furthermore, non-metabolizable substrate analogs have been used to probe the pathway's regulation. For instance, D,L-2,3,4,5,6-pentafluoromandelic acid (PFM) has been shown to inhibit the growth of Pseudomonas putida by competitively inhibiting L-mandelate dehydrogenase. escholarship.org

Another critical regulatory point is the enzyme benzoylformate decarboxylase. This enzyme is inhibited by methylbenzoylphosphonate (MBP), a structural analog of its substrate, benzoylformate. nih.govresearchgate.netresearchgate.net Studies in yeast have demonstrated that the application of MBP leads to a significant reduction in the production of downstream benzenoids and causes the accumulation of upstream pathway intermediates. nih.govresearchgate.net This highlights the enzyme's crucial role as a control point in the pathway.

The table below summarizes known inhibitors of key enzymes in the this compound degradation pathway.

Table 1: Inhibitors of this compound Pathway Enzymes

Enzyme Inhibitor Organism/Context Type of Inhibition
L-Mandelate Dehydrogenase L-Lactate Rhodotorula graminis Competitive researchgate.net
L-Mandelate Dehydrogenase D,L-2,3,4,5,6-pentafluoromandelic acid (PFM) Pseudomonas putida Competitive escholarship.org

Regulation by Downstream Metabolic Pathways

The this compound pathway does not operate in isolation. The final product of the initial degradation steps, benzoate, is further catabolized via the β-ketoadipate pathway. nih.govannualreviews.org This downstream pathway also exerts regulatory control. For example, in Pseudomonas aeruginosa, the induction of benzaldehyde dehydrogenase is not only triggered by the this compound pathway intermediate benzoylformate but also by β-ketoadipate, an intermediate in the subsequent metabolic pathway. nih.gov This demonstrates a feed-forward regulatory link, where an intermediate of a downstream pathway can enhance the activity of an upstream pathway to ensure a smooth metabolic flow.

Allosteric Control by Cellular Energy Status

Kinetic Parameters of a Key Pathway Enzyme

The kinetic properties of the enzymes themselves are fundamental to understanding regulation. This compound racemase, which interconverts the D(-) and L(+) enantiomers of this compound, is essential for processing racemic mixtures of the substrate. Studies on immobilized this compound racemase have determined its kinetic parameters, which are crucial for bioreactor applications and provide insight into the enzyme's efficiency.

Table 2: Kinetic Parameters of this compound Racemase

Enzyme Form K_M (mM) r_max (U/g of carrier)
Immobilized this compound Racemase 11.2 307.5
Free this compound Racemase Value decreased upon immobilization Value increased upon immobilization

Data from experiments on the racemization of R-mandelic acid using immobilized this compound racemase. The study noted that the K_M value increased and the r_max value decreased compared to the free enzyme. mpg.de

Microbial Degradation and Biotransformation of Mandelate

Bacterial and Fungal Degradation Pathways for Mandelate

The degradation of this compound is not limited to a single microbial genus; rather, it is a metabolic capability observed in a diverse range of bacteria and fungi. These organisms have evolved distinct yet sometimes convergent pathways to catabolize this aromatic compound.

Among bacteria, species of the genus Pseudomonas are particularly well-studied for their ability to degrade this compound. ebi.ac.ukexpasy.org Pseudomonas putida, for instance, can use mandelic acid as its sole source of carbon and energy. expasy.orgwikipedia.org The catabolic pathway in Pseudomonas converts this compound to benzoate, which then enters central metabolic pathways. nih.govcapes.gov.br

The genes responsible for this compound degradation in Pseudomonas putida are often organized into operons, ensuring coordinated expression of the necessary enzymes. nih.govnih.gov In Pseudomonas putida ATCC 12633, the genes encoding this compound racemase (mdlA), (S)-mandelate dehydrogenase (mdlB), and benzoylformate decarboxylase (mdlC) are located in an operon, designated as the mdlCBA operon. nih.govoup.com Further sequencing has revealed other open reading frames, including mdlX (a putative regulatory protein), mdlY (a mandelamide hydrolase), and mdlD (an NAD(P)+-dependent benzaldehyde (B42025) dehydrogenase), transcribed in the opposite direction to the mdlABC operon. nih.gov This clustering of functionally related genes is a common feature in the genetics of this pathway in Pseudomonas. nih.govcapes.gov.brasm.org Studies in Pseudomonas aeruginosa have also shown that the genes for the this compound pathway are linked. nih.govcapes.gov.brasm.org

Table 1: Key Enzymes in the Pseudomonas putida this compound Pathway

EnzymeGeneFunction
This compound RacemasemdlAInterconverts (R)- and (S)-mandelate. ebi.ac.uk
(S)-Mandelate DehydrogenasemdlBOxidizes (S)-mandelate to benzoylformate. uniprot.org
Benzoylformate DecarboxylasemdlCConverts benzoylformate to benzaldehyde.
Benzaldehyde DehydrogenasemdlDOxidizes benzaldehyde to benzoate. nih.gov

The this compound pathway is considered a peripheral pathway, one of many that funnel a variety of aromatic compounds into a few central catabolic routes. rsc.orgresearchgate.net In Pseudomonas, these peripheral pathways converge on key intermediates like catechol and protocatechuate. rsc.orgresearchgate.net These intermediates are then subjected to ring cleavage by dioxygenases, leading to intermediates of the tricarboxylic acid (TCA) cycle. rsc.orgasm.org The this compound pathway, by converting this compound to benzoate, which is then often converted to catechol, exemplifies this strategy of funneling diverse substrates into a common metabolic stream. asm.orgasm.org This metabolic organization allows the organism to efficiently process a wide range of environmental aromatic compounds. researchgate.netnih.gov

While Pseudomonas is a key player, other microbial genera also possess the enzymatic machinery to degrade this compound.

Rhodotorula : The yeast Rhodotorula graminis can utilize both D- and L-mandelate as a sole carbon and energy source. bbk.ac.ukscialert.net It possesses a D(-)-mandelate dehydrogenase that is NAD+-dependent and a dye-linked L(+)-mandelate dehydrogenase. bbk.ac.uknih.govscience.gov The D-mandelate dehydrogenase from Rhodotorula graminis has been cloned and sequenced, showing it belongs to a large family of NAD+-dependent 2-hydroxyacid dehydrogenases. scialert.net

Acinetobacter : Acinetobacter calcoaceticus is another bacterium capable of growing on this compound and its intermediates. nih.govmicrobiologyresearch.org Mutants of this species have been isolated to study the this compound pathway, and the genes appear to be clustered. nih.govmicrobiologyresearch.org Interestingly, some mutants of A. calcoaceticus have been found to possess novel L(+)-mandelate dehydrogenase activity. nih.gov

Streptococcus faecalis : This bacterium is also known to metabolize this compound.

Operon Organization and Gene Clusters for this compound Utilization

Degradation in Other Microbial Genera (e.g., Rhodotorula, Acinetobacter, Streptococcus faecalis)

Enzymatic Biotransformations Involving this compound

The enzymes of the this compound pathway are not only crucial for microbial survival but also hold significant potential for biotechnological applications due to their ability to catalyze specific chemical transformations.

This compound Racemase (MR) : This enzyme, particularly from Pseudomonas putida, catalyzes the interconversion of (R)- and (S)-mandelate. ebi.ac.ukacs.org This racemization is essential for the complete degradation of racemic this compound. This compound racemase is a highly proficient enzyme that stabilizes the transition state of the reaction. acs.org Its mechanism involves two key residues, His297 and Lys166, which act as acid/base catalysts. ebi.ac.uk The enzyme requires a divalent metal cation, typically Mg2+, for its activity. acs.orgoup.com

(S)-Mandelate Dehydrogenase (SMDH) : This FMN-dependent enzyme catalyzes the oxidation of (S)-mandelate to phenylglyoxylate (B1224774). wikipedia.orguniprot.orgproteopedia.org It is a key enzyme in the this compound pathway of Pseudomonas putida. nih.gov SMDH can also act on other substrates, showing a preference for those with longer sidechains. expasy.orgwikipedia.org The enzyme has been immobilized on materials like chitosan (B1678972) and used in bi-enzymatic systems for the stereoselective transformation of racemic mandelic acid. nih.govhep.com.cn

Other Enzymes : The this compound pathway also includes benzoylformate decarboxylase, which is a thiamin pyrophosphate-dependent enzyme, and benzaldehyde dehydrogenases. nih.gov In some organisms, like Bacterium N.C.I.B. 8250, growth on this compound induces a suite of enzymes including L-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenases. nih.gov

These enzymes, individually or in combination, are valuable tools for various biocatalytic processes, including the synthesis of chiral compounds. nih.govhep.com.cnrsc.org

Production of Chiral Intermediates from Achiral Precursors using this compound Enzymes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. core.ac.uktandfonline.com this compound enzymes, including dehydrogenases and racemases, are pivotal in producing chiral α-hydroxy acids from achiral precursors, offering a green alternative to traditional chemical methods. researchgate.netalmacgroup.com

(S)-Mandelate dehydrogenase (SMDH) and (R)-mandelate dehydrogenase (RMDH) are key enzymes that catalyze the stereospecific oxidation of (S)-mandelate and (R)-mandelate, respectively, to the achiral product phenylglyoxylate (also known as benzoylformate). wikipedia.orguniprot.orgnih.gov This reaction is reversible, allowing for the enantioselective reduction of phenylglyoxylate to form either (S)- or (R)-mandelic acid, depending on the chosen dehydrogenase. For instance, (R)-mandelate dehydrogenase from various microorganisms has been utilized for the synthesis of (R)-mandelic acid from benzoylformate. tandfonline.combeilstein-journals.org

Another significant enzyme, this compound racemase (MR), catalyzes the interconversion between (R)- and (S)-mandelate. wikipedia.orgresearchgate.net This enzymatic activity is crucial in dynamic kinetic resolution (DKR) processes. In a DKR, one enantiomer of a racemic mixture is continuously racemized by MR while the other is selectively transformed by another enzyme, theoretically allowing for a 100% yield of the desired chiral product. rsc.orgrsc.org For example, a DKR process can combine this compound racemase with an enantioselective oxidase. As the oxidase selectively consumes one enantiomer (e.g., (S)-mandelate), the racemase converts the remaining (R)-mandelate into the (S)-form, which can then be oxidized. This approach has been successfully used to produce enantiopure mandelic acid derivatives. rsc.orgrsc.orgnih.gov

Engineered microorganisms have also been developed to produce chiral mandelic acid from simple, achiral starting materials like glucose. By introducing a synthetic pathway into Escherichia coli, researchers have successfully produced both (S)- and (R)-mandelic acid. For the synthesis of (S)-mandelic acid, 4-hydroxythis compound (B1240059) synthase (HmaS) from Amycolatopsis orientalis was used to convert phenylpyruvate to (S)-mandelate. To produce (R)-mandelic acid, a multi-enzyme cascade involving HmaS, 4-hydroxythis compound oxidase (Hmo) from Streptomyces coelicolor, and a D-mandelate dehydrogenase (DMD) from Rhodotorula graminis was constructed in E. coli.

Enzyme/SystemAchiral PrecursorChiral IntermediateOrganism/SystemYieldEnantiomeric Excess (ee)Reference
(R)-Mandelate DehydrogenaseBenzoylformate(R)-Mandelic AcidLactobacillus curvatus95% conversion- beilstein-journals.org
Nitrilase BCJ2315Racemic Mandelonitrile (B1675950)(R)-(-)-Mandelic AcidRecombinant E. coli M15/BCJ2315350 g/L97.4% acs.org
Engineered L-iLDHRacemic Mandelic AcidD-Mandelic AcidEngineered E. coli20.1 g/L>99.5% d-nb.info
HmaS, Hmo, DMD cascadeGlucose(R)-Mandelic AcidEngineered E. coli0.68 g/L-
HmaSGlucose(S)-Mandelic AcidEngineered E. coli0.74 g/L-

Biocatalytic Synthesis of this compound Derivatives

The versatility of this compound-related enzymes extends to the synthesis of a wide array of this compound derivatives, which are valuable as pharmaceutical intermediates and chiral resolving agents. tandfonline.comnih.gov Biocatalytic approaches, including the use of nitrilases, dehydrogenases, and multi-enzyme cascades, have been developed to produce these derivatives with high enantiopurity. tandfonline.comnih.govnih.gov

Nitrilases have proven to be particularly effective in the synthesis of mandelic acid and its derivatives from mandelonitrile precursors. tandfonline.com For example, a nitrilase from Burkholderia cenocepacia J2315 has been used in recombinant E. coli for the production of (R)-(-)-mandelic acid from mandelonitrile with high yield and enantiomeric excess. acs.org The substrate scope of these enzymes can be expanded through protein engineering. For instance, a wild-type nitrilase was engineered to improve its activity towards the synthesis of (R)-2-methoxymandelic acid, a valuable building block. almacgroup.com

Multi-enzyme cascades are powerful tools for the synthesis of complex chiral molecules from simpler precursors. A three-enzyme cascade, employing a this compound racemase from Pseudomonas putida, a D-mandelate dehydrogenase from Lactobacillus brevis, and a leucine (B10760876) dehydrogenase from Exiguobacterium sibiricum, was established to produce L-phenylglycine from racemic mandelic acid. nih.govresearchgate.net This one-pot reaction system achieved a high conversion rate and excellent enantiomeric excess. nih.govresearchgate.net

Furthermore, whole-cell biocatalysis has been used to produce substituted mandelic acids. For example, resting cells of Alcaligenes sp. ECU0401 have been used for the asymmetric degradation of racemic mandelic acid and its chloro-substituted derivatives to obtain (R)-(-)-mandelic acid, (R)-(-)-o-chloromandelic acid, (S)-(+)-m-chloromandelic acid, and (S)-(+)-p-chloromandelic acid with high enantiomeric excesses. researchgate.net Similarly, engineered E. coli strains have been used to produce (S)-mandelic acid from racemic mixtures by selectively degrading the (R)-enantiomer.

Enzyme/SystemPrecursorProductOrganism/SystemYieldEnantiomeric Excess (ee)Reference
Nitrilase Mutant2-Methoxymandelonitrile(R)-2-Methoxymandelic AcidEngineered Nitrilase16% product formation- almacgroup.com
This compound Racemase, D-Mandelate Dehydrogenase, Leucine DehydrogenaseRacemic Mandelic AcidL-PhenylglycineP. putida, L. brevis, E. sibiricum86.5% isolation yield>99% nih.govresearchgate.net
Resting CellsRacemic o-chloromandelic acid(R)-(-)-o-chloromandelic acidAlcaligenes sp. ECU0401High analytic yield>99.9% researchgate.net
Resting CellsRacemic m-chloromandelic acid(S)-(+)-m-chloromandelic acidAlcaligenes sp. ECU0401High analytic yield>99.9% researchgate.net
Resting CellsRacemic p-chloromandelic acid(S)-(+)-p-chloromandelic acidAlcaligenes sp. ECU0401High analytic yield>99.9% researchgate.net
Lipase-mediated resolutionRacemic Mandelonitrile(R)-Mandelic AcidChemoenzymatic70%94% sbq.org.br
Lipase-mediated resolutionRacemic Mandelonitrile(S)-Mandelic AcidChemoenzymatic80%98% sbq.org.br

Synthetic Methodologies and Chemical Transformations of Mandelate

Asymmetric Synthesis of Mandelate and its Enantiomers

The asymmetric synthesis of this compound and its enantiomers is a significant area of research aimed at producing chirally pure material. Various strategies have been developed to achieve high enantioselectivity in the formation of the mandelic acid stereocenter.

Chiral Auxiliaries and Catalysts in this compound Synthesis

Asymmetric synthesis frequently employs chiral auxiliaries or catalysts to dictate the stereochemical course of a reaction. Chiral auxiliaries are groups temporarily attached to a reactant molecule that influence the stereochemistry of the reaction; they are removed after the desired transformation. Chiral catalysts, conversely, accelerate a reaction and induce asymmetry in the product without being consumed in the process. In the context of this compound synthesis, both enzymatic and non-enzymatic chiral catalysts have been explored. Enzymatic methods, such as those utilizing this compound racemase, have been investigated for the kinetic resolution of racemic mandelic acid, allowing for the separation and enrichment of individual enantiomers wikipedia.org. Another enzymatic approach involves the stereoselective hydrolysis of mandelonitrile (B1675950) catalyzed by nitrilases, which can directly yield enantiomerically enriched mandelic acid. Non-enzymatic catalytic asymmetric cyanation of benzaldehyde (B42025) using chiral metal complexes or organocatalysts represents a route to access chiral mandelonitrile, a key precursor to mandelic acid.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective approaches are central to the asymmetric synthesis of chiral compounds like mandelic acid. Enantioselective methods aim to create a new stereocenter in a prochiral molecule with a preference for one enantiomer. For example, the asymmetric hydrocyanation of benzaldehyde, catalyzed by chiral species, can lead to the formation of mandelonitrile with a high enantiomeric excess chemspider.com. Hydrolysis of this chirally enriched mandelonitrile then provides the corresponding mandelic acid enantiomer wikipedia.org. Diastereoselective strategies involve reactions of substrates that already contain one or more stereocenters, where the existing stereochemistry directs the formation of new stereocenters, favoring specific diastereomers. Chiral auxiliaries covalently linked to mandelic acid can be used to control the diastereoselectivity of subsequent reactions on the molecule.

Chemical Derivatization of this compound for Research Purposes

This compound and mandelic acid serve as versatile starting materials for chemical derivatization, enabling the synthesis of a wide range of analogues and conjugates valuable for research, including the investigation of biological mechanisms and the development of new functional molecules fishersci.be.

Esterification and Amidation Reactions

The carboxylic acid functionality of mandelic acid is amenable to esterification reactions with various alcohols, yielding this compound esters fishersci.be. These transformations are commonly facilitated by acid or base catalysts. Similarly, the carboxylic acid group can be converted into amides through reaction with primary or secondary amines, typically requiring the use of coupling reagents to promote the formation of the amide bond fishersci.be. These ester and amide derivatives can exhibit altered physicochemical properties, such as solubility, lipophilicity, and reactivity, which can be advantageous for specific research applications, including studies on drug delivery or enzyme inhibition.

Synthesis of Substituted this compound Analogues for Mechanistic Studies

The synthesis of mandelic acid analogues bearing different substituents on the phenyl ring is a powerful approach for conducting mechanistic studies and exploring structure-activity relationships fishersci.be. By systematically modifying the electronic and steric nature of the substituents, researchers can gain insights into how these changes affect the interactions of this compound derivatives with biological targets, such as enzymes or receptors fishersci.be. The synthetic routes to these substituted analogues often involve the use of substituted benzaldehydes as starting materials, followed by reactions analogous to those employed for the synthesis of unsubstituted mandelic acid, such as asymmetric cyanation and subsequent hydrolysis fishersci.be.

This compound as a Chiral Building Block in Organic Synthesis

Given its inherent chirality and the presence of reactive hydroxyl and carboxylic acid functional groups, mandelic acid and its derivatives are widely utilized as chiral building blocks in the synthesis of complex organic molecules wikipedia.orgwikipedia.orgchemspider.com. They can serve as a source of chirality, transferring their stereochemical information to the final product. This compound derivatives have been incorporated into the synthesis of a diverse array of chiral compounds, including pharmaceutical intermediates, natural products, and chiral ligands employed in asymmetric catalysis wikipedia.orgwikipedia.orgchemspider.com. The availability of efficient asymmetric synthetic methods for producing both enantiomers of mandelic acid in high enantiopurity ensures access to valuable chiral starting materials for these synthetic endeavors chemspider.com.

Use in the Synthesis of Biologically Active Molecules (Excluding Human Clinical)

This compound derivatives are significant synthons in the preparation of various biologically active compounds, excluding those intended for human clinical use. The chiral nature of mandelic acid allows for the synthesis of enantiomerically enriched products, which is crucial for the activity of many biomolecules.

(R)-Mandelic acid, for instance, is a precursor for semi-synthetic antibiotics like penicillin and cephalosporins, as well as anti-obesity drugs. (S)-Mandelic acid is utilized in the synthesis of substituted cyclopentenones and commercial drugs, including certain non-steroidal anti-inflammatory drugs, anticancer agents, and anticoagulants. mdpi.comresearchgate.net this compound and its derivatives are widely used in drug discovery. researchgate.net

Research highlights the design and synthesis of mandelic acid derivatives for specific biological applications, such as the suppression of virulence in plant pathogens. For example, a series of mandelic acid derivatives, including those containing a 2-mercapto-1,3,4-thiazole moiety, have been synthesized and evaluated for their activity against Xanthomonas citri subsp. citri (Xcc), the causative agent of citrus canker. acs.org These compounds were found to reduce the transcription level of hpa1, a gene involved in the bacterial type III secretion system (T3SS), without affecting bacterial viability. acs.org In vivo bioassays demonstrated that one such compound, F9, significantly inhibited the hypersensitive response and pathogenicity in orah orange plants. acs.org

The synthesis of these mandelic acid derivatives often involves multi-step procedures. A general procedure for preparing intermediates can include the esterification of DL-mandelic acid with methanol (B129727) under acidic conditions, followed by reaction with hydrazine (B178648) hydrate (B1144303). Subsequent steps involve reactions with potassium hydroxide (B78521) and carbon disulfide in ethanol. acs.org

This compound-based ionic liquids have also shown promise as antimicrobial and antifungal agents. Combinations of benzalkonium cations with this compound anions have demonstrated activity against various fungi and bacterial species. researchgate.net

Application in Polymer Chemistry and Material Science Research

This compound units have been incorporated into polymers to enhance their properties, particularly in the field of material science research. The presence of the rigid phenyl group in the this compound unit can significantly influence the thermal and glassy properties of polymers.

One area of research involves the synthesis of polyesters derived from mandelic acid. The polymerization kinetics of both racemic and optically active mandelic acid have been studied. osti.gov The incorporation of this compound units into polymer chains, such as in poly(this compound-co-lactate) (PML), has been shown to increase the glass transition temperature (Tg) of the resulting polymers. researchgate.netresearchgate.netscispace.com For instance, PML prepared by ring-opening polymerization of cyclic diester monomers derived from this compound and lactide exhibits excellent glassy properties and a high Tg, which can be further enhanced by thermal treatment. researchgate.netscispace.com Notably, a significant enhancement in Tg has been observed with relatively low this compound content in the polymer chain. researchgate.netresearchgate.netscispace.com This enhancement is attributed to the interaction of the rigid this compound units with other polymer chains, restricting their mobility in the amorphous domain. researchgate.netresearchgate.net

Mandelic acid has also been used as a chiral biomass-based precursor for synthesizing methacrylic monomers suitable for radical polymerization. researchgate.net Polymers incorporating varying stereopurity of these monomers have been synthesized, achieving high molar masses. researchgate.net While stereochemical effects showed minimal influence on the thermal and viscoelastic properties in these specific polymethacrylates, the steric bulk of the chiral pendants resulted in glassy, amorphous, and thermally stable materials with low degrees of entanglement. researchgate.net

The synthesis of perfectly alternating sequence-controlled copolymers of mandelic acid and glycolic acid, such as poly(this compound-alt-glycolate) (PMG), has been achieved through regioselective ring-opening polymerization of cyclic diesters. researchgate.netresearchgate.net These alternating copolymers exhibit increased glass transition temperatures compared to conventional polyglycolide due to the incorporation of phenyl groups. researchgate.net High molecular weight PMG obtained by bulk ring-opening polymerization shows a glassy amorphous state with enhanced thermal properties. researchgate.net

This compound has also been explored in the context of polymersomes, which can act as nanoreactors. The enzyme this compound racemase has been successfully encapsulated in crosslinked polymersomes, demonstrating retained activity in biphasic reaction systems for extended periods, unlike the free enzyme which rapidly inactivates. nih.gov This highlights the potential of using this compound-related structures in creating stable environments for biocatalysis in challenging conditions. nih.gov

Furthermore, this compound salts have been investigated in crystal engineering for modifying the physicochemical properties of materials. The preparation of crystalline salts of drug molecules with DL-mandelic acid has been explored to improve properties like solubility. mdpi.com

Here is a summary of some polymers incorporating this compound units and their properties:

Polymer TypeThis compound Content (mol%)Glass Transition Temperature (Tg) (°C)NotesSource
Poly(this compound-co-lactate) (PML)15Up to 90 (with thermal treatment)Enhanced Tg compared to theoretical calculation, glassy properties. researchgate.netresearchgate.netscispace.com
Poly(this compound-alt-glycolate) (PMG)-91.3 (for Mn = 45.7 kg/mol )Alternating copolymer, enhanced Tg due to phenyl groups. researchgate.netresearchgate.net
Polymethacrylates derived from Mandelic AcidVarying~80Glassy, amorphous, thermally stable, low entanglement. researchgate.net

Advanced Analytical Techniques for Mandelate Research

Chromatographic Methods for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of mandelate, enabling the separation of complex mixtures and the precise quantification of individual components. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) are among the most powerful and widely used chromatographic techniques in this compound research.

High-Performance Liquid Chromatography (HPLC) of this compound and Enantiomers

High-performance liquid chromatography (HPLC) is a versatile and reliable technique for the stereoselective separation and analysis of chiral compounds like this compound. researchgate.net It is particularly favored for its ability to directly determine enantiomeric excess (ee) with high accuracy. researchgate.net The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

The key to separating enantiomers of this compound via HPLC lies in the use of chiral stationary phases (CSPs). researchgate.net These are specialized column packing materials that are themselves chiral, allowing for differential interaction with the R- and S-enantiomers of this compound. This differential interaction leads to different retention times for each enantiomer, enabling their separation.

A variety of CSPs have been successfully employed for this compound enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown high enantioselective abilities. researchgate.net For instance, a CHIRALPAK® IC column, which is a cellulose-based CSP, has been used to achieve baseline resolution of the enantiomers of mandelic acid and some of its derivatives. nih.gov The resolution can be influenced by the composition of the mobile phase; for example, a decrease in the alcohol content of the mobile phase can lead to increased retention and resolution of the enantiomers. nih.gov

Molecularly imprinted polymers (MIPs) represent another class of CSPs used for this compound analysis. redalyc.org MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, one of the this compound enantiomers. redalyc.org This "lock-and-key" mechanism provides high selectivity for the target enantiomer. redalyc.org

Novel CSPs are continuously being developed to improve separation efficiency. For example, a chiral trianglsalen macrocycle (CTSM) has been bonded to silica (B1680970) to create a new CSP that has demonstrated excellent chiral separation performance for various racemates, including methyl this compound, achieving a high resolution factor. rsc.org

Table 1: Examples of Chiral Stationary Phases for this compound Enantioseparation

Chiral Stationary Phase (CSP)This compound DerivativeResolution Factor (Rs)Reference
CHIRALPAK® ICMandelic acid2.21 nih.gov
CHIRALPAK® IC4-methoxymandelic acid2.14 nih.gov
CHIRALPAK® IC3,4,5-trismethoxymandelic acid3.70 nih.gov
CTSM-based CSP-AMethyl this compound7.82 rsc.org
Molecularly Imprinted PolymerMandelic acid2.33 - 2.86 redalyc.org

Once the enantiomers are separated by the HPLC column, they need to be detected and quantified. The most common detectors used in conjunction with HPLC for this compound analysis are Ultraviolet-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS). researchgate.netutas.edu.au

UV-Vis Detection: UV-Vis detectors measure the absorbance of light by the analyte at a specific wavelength. sci-hub.se Since this compound contains an aromatic ring, it absorbs UV light, making this a suitable detection method. pan.olsztyn.pl Diode array detectors (DAD) are a type of UV-Vis detector that can acquire spectra across a range of wavelengths simultaneously, which can aid in the identification and purity assessment of the separated compounds. pan.olsztyn.pl The working wavelength range for most spectrophotometers is between 200–1100 nm. sci-hub.se

Mass Spectrometry (MS) Detection: Mass spectrometry is a powerful detection technique that identifies compounds based on their mass-to-charge ratio (m/z). utas.edu.au When coupled with HPLC (HPLC-MS), it provides not only quantification but also structural information, enhancing the certainty of compound identification. sci-hub.se This is particularly useful for complex samples where multiple compounds may co-elute or have similar UV spectra.

Chiral Stationary Phases for Enantiomeric Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical technique used for separating and identifying volatile and semi-volatile compounds. filab.fr Since mandelic acid itself is not sufficiently volatile for direct GC analysis, a derivatization step is required. alwsci.comsigmaaldrich.com This process involves chemically modifying the this compound to increase its volatility. alwsci.com Common derivatization techniques include silylation, acylation, and alkylation, which replace the active hydrogens on the hydroxyl and carboxyl groups. sigmaaldrich.comjfda-online.com

Once derivatized, the volatile this compound derivative is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides detailed mass spectra for identification. filab.fr GC-MS is particularly valuable for the analysis of this compound in complex biological matrices, such as urine, where it serves as a biomarker for exposure to styrene (B11656). redalyc.org

Capillary Electrophoresis (CE) in this compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound. nih.goveuropeanpharmaceuticalreview.com Separation in CE is based on the differential migration of analytes in an electric field. europeanpharmaceuticalreview.com This technique offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. europeanpharmaceuticalreview.com

Different modes of CE can be applied to this compound analysis. Capillary zone electrophoresis (CZE) is the simplest mode and separates ions based on their electrophoretic mobility. europeanpharmaceuticalreview.com For the chiral separation of this compound enantiomers, chiral selectors, such as cyclodextrins, can be added to the background electrolyte. fiu.edu These selectors form transient diastereomeric complexes with the this compound enantiomers, leading to different migration times and enabling their separation. fiu.edu The use of CE for the analysis of this compound in various samples, including pharmaceuticals, has been demonstrated. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of this compound. Methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's vibrational modes, functional groups, and atomic connectivity.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to provide a more detailed assignment of spectral features and to understand the molecule's structure and properties. mdpi.com For instance, the B3LYP method with a 6-311++G(d,p) basis set has been used to calculate the IR, Raman, and NMR frequencies of mandelic acid and its derivatives. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The characteristic stretching vibration of the carbonyl group (C=O) in mandelic acid is observed in both its IR and Raman spectra. mdpi.com For mandelic acid, this band appears around 1716 cm⁻¹ in the IR spectrum. mdpi.com Polarized FTIR microspectroscopy of crystalline this compound has been used to assign different C-H chromophores in the spectra, providing insights into the molecular orientation within the crystal. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in the this compound molecule can be established. Theoretical calculations can predict NMR frequencies to support experimental assignments. mdpi.com

Table 2: Spectroscopic Data for Mandelic Acid

Spectroscopic TechniqueCharacteristic FeatureWavenumber/Chemical ShiftReference
FTIR SpectroscopyCarbonyl (C=O) stretching~1716 cm⁻¹ mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. amazonaws.com It provides detailed information about the carbon-hydrogen framework, allowing for unambiguous structure confirmation. amazonaws.comchemicalbook.com Modern NMR, with its array of experiments, can elucidate complex structures using minimal sample amounts. amazonaws.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. chemicalbook.comcreative-biostructure.com

In the ¹H NMR spectrum of mandelic acid, the methine proton (α-H) attached to the hydroxyl and carboxyl groups typically appears as a singlet around 5.14 ppm in methanol-d4. sdsu.edu The aromatic protons on the phenyl ring resonate in the range of 7.30-7.48 ppm as a complex multiplet. sdsu.edu

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. creative-biostructure.com For mandelic acid in methanol-d4, the methine carbon (α-C) appears at approximately 72.8 ppm, while the carbons of the phenyl ring are observed between 126.5 and 139.4 ppm. The carboxyl carbon (COO) is characteristically downfield at around 174.8 ppm. sdsu.edu The specific chemical shifts can vary depending on the solvent used. sdsu.eduyoutube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Mandelic Acid

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-Carbon ~5.04 - 5.14 sdsu.edunih.gov~72.8 sdsu.edu
Aromatic Carbons ~7.26 - 7.47 sdsu.edunih.gov~126.5 - 139.4 sdsu.edu
Carboxyl Carbon -~174.8 sdsu.edu

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assembly of this compound by revealing through-bond connectivities between atoms. nsf.gov

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically over two to three bonds. nsf.gov In this compound, a COSY spectrum would show cross-peaks between the methine (α-H) proton and the ortho-protons of the aromatic ring, confirming their proximity in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nsf.govkfupm.edu.sa An HSQC spectrum of this compound would show a correlation peak between the α-proton signal and the α-carbon signal, as well as correlations for each aromatic proton and its corresponding carbon. This is a powerful tool for assigning carbon resonances. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. nsf.govkfupm.edu.sa It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the α-proton to the carboxyl carbon and the ipso-carbon of the phenyl ring, definitively connecting these key functional groups.

These techniques, when used in combination, provide a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the connectivity of the this compound structure. massbank.eu

1H NMR and 13C NMR Chemical Shift Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Analysismassbank.eu

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. massbank.eusavemyexams.com These techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. savemyexams.com

For mandelic acid, the spectra are dominated by vibrations from the hydroxyl (-OH), carboxyl (-COOH), and phenyl (-C₆H₅) groups. nih.gov

O-H Stretching : A broad and strong absorption band is typically observed in the IR spectrum between 3300 and 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. The alcoholic O-H stretch also contributes to this region. nih.gov

C=O Stretching : A strong, sharp band appears around 1700 cm⁻¹ in both IR and Raman spectra, which is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid. nih.gov

C-H Stretching : Aromatic C-H stretching vibrations are seen as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methine group appears just below 3000 cm⁻¹. nih.gov

C=C Stretching : Aromatic ring C=C stretching vibrations typically produce one to four bands in the 1600-1450 cm⁻¹ region. nih.gov

Table 2: Key Vibrational Frequencies for Mandelic Acid

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch3400 - 2500 (broad) nih.gov
Carbonyl (C=O) C=O Stretch~1700 nih.gov
Aromatic Ring C-H Stretch>3000 nih.gov
Aromatic Ring C=C Stretch1600 - 1450 nih.gov
Aliphatic C-H C-H Stretch<3000 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Studiesmassbank.eu

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily providing information about conjugated systems and aromatic chromophores. impactfactor.orgnih.gov A chromophore is the part of a molecule responsible for absorbing light. nih.gov In this compound, the phenyl ring acts as the primary chromophore.

The absorption of UV light by the phenyl group in this compound involves π → π* transitions. The UV spectrum of mandelic acid shows absorption maxima primarily in the ultraviolet region, consistent with the presence of the benzene (B151609) ring. Research indicates a maximum absorption (λmax) at approximately 200-212 nm. kfupm.edu.saresearchgate.net The exact position and intensity of these absorptions can be influenced by the solvent and the pH of the solution.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For mandelic acid (molecular weight: 152.15 g/mol ), the molecular ion peak [M]⁺ or protonated/deprotonated species like [M+H]⁺ or [M-H]⁻ are observed depending on the ionization technique used. In negative ion mode, the [M-H]⁻ ion at an m/z of 151 is prominent.

Common fragmentation patterns for carboxylic acids include the loss of small neutral molecules. amazonaws.com Key fragments observed in the mass spectrum of this compound include those resulting from the cleavage of bonds adjacent to the carboxyl group and the stable phenyl ring.

Table 3: Characteristic Mass Spectrometry Fragments for this compound (observed in negative ion mode)

m/zIdentity/Proposed Fragment
151 [M-H]⁻ (deprotonated molecular ion)
107 [M-H - CO₂]⁻ or [C₇H₇O]⁻ (loss of carbon dioxide)
105 [C₇H₅O]⁻ (benzoyl fragment)
77 [C₆H₅]⁻ (phenyl fragment)

Tandem mass spectrometry (MS/MS), often coupled with a separation technique like liquid chromatography (LC-MS/MS), is the gold standard for identifying and quantifying metabolites in complex biological samples. This technique involves selecting a precursor ion (e.g., the deprotonated this compound molecule at m/z 151), subjecting it to fragmentation, and then analyzing the resulting product ions. This provides a high degree of specificity and sensitivity.

A key application in this compound research is the monitoring of its levels in urine as a biomarker for exposure to industrial solvents like styrene. Styrene is metabolized in the body to mandelic acid and subsequently to phenylglyoxylic acid (PGA). LC-MS/MS methods have been developed to simultaneously quantify both mandelic acid and phenylglyoxylic acid in urine, allowing for precise assessment of exposure. The high selectivity of MS/MS allows for the confident detection of these metabolites even at very low concentrations in a complex matrix like urine.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone in the advanced structural analysis of chemical compounds, including this compound and its derivatives. This technique provides the capability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision, often to four or five decimal places. researchgate.net This high level of accuracy allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in identifying unknown compounds and verifying the structure of newly synthesized molecules. thermofisher.comspectroscopyonline.com

The key distinction of HRMS lies in its ability to differentiate between ions with the same nominal mass but different elemental formulas, known as isobars. For instance, while a conventional mass spectrometer might register two different compounds as having the same integer mass, HRMS can resolve these distinct species due to the minute mass differences between their constituent atoms. This resolving power is essential for the unambiguous identification of analytes in complex matrices. thermofisher.com

In the context of this compound research, HRMS is instrumental in confirming the successful synthesis of mandelic acid derivatives. acs.orgsci-hub.se Researchers designing and synthesizing novel compounds based on the mandelic acid scaffold rely on HRMS to verify the elemental composition of their target molecules. acs.orgarabjchem.org The experimentally determined accurate mass is compared against the theoretically calculated exact mass for the proposed structure. A close correlation between these two values provides strong evidence for the correct product formation. github.io

A study focused on the synthesis of novel mandelic acid derivatives containing a 1,3,4-thiadiazole (B1197879) thioether moiety for antifungal applications utilized HRMS to characterize the synthesized compounds. arabjchem.org Similarly, research on mandelic acid derivatives incorporating 2-mercapto-1,3,4-thiazole for combating citrus canker also employed HRMS for the comprehensive characterization and validation of the synthesized compounds. acs.org

Furthermore, HRMS plays a crucial role in metabolic studies. For example, in a study investigating the metabolites of mango pulp intake, ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) was used to identify numerous phenolic catabolites in urine and plasma, including two mandelic acid derivatives. nih.govacs.org The high accuracy of the mass measurements was vital for the tentative identification of these metabolites. nih.govacs.org

The fragmentation patterns of this compound and its derivatives under collision-induced dissociation (CID) in a mass spectrometer also provide valuable structural information. While the this compound anion itself primarily shows a loss of carbon dioxide, the fragmentation of its derivatives can be more complex. nih.gov Understanding these fragmentation pathways, often aided by HRMS to determine the exact mass of the fragment ions, is crucial for detailed structural elucidation. nih.govresearchgate.net

Below is a table detailing the exact mass information for this compound and a related derivative, illustrating the precision afforded by HRMS.

Compound NameMolecular FormulaCalculated Exact Mass (Da)
Mandelic acidC₈H₈O₃152.0473
Methyl DL-mandelateC₉H₁₀O₃166.0629
This table presents theoretical exact masses calculated based on the most abundant isotopes of the constituent elements.

Environmental and Industrial Research Applications of Mandelate Pathways Excluding Human Clinical

Bioremediation Strategies Involving Mandelate-Degrading Microbes

Microorganisms capable of degrading this compound are also often equipped to break down a variety of aromatic pollutants. This metabolic capability is the foundation for innovative bioremediation strategies aimed at cleaning up contaminated environments.

Degradation of Styrene (B11656) and Related Aromatic Pollutants

Some bacteria have developed specific pathways to utilize styrene, a common industrial pollutant, as a carbon source. researchgate.net The degradation of styrene can proceed through several routes, one of which involves the formation of phenylacetic acid, a key intermediate in this compound metabolism. researchgate.netresearchgate.net The microbial breakdown of polystyrene, a widely used plastic, can also generate aromatic compounds that are subsequently funneled into degradation pathways similar to those for this compound. researchgate.net

The aerobic degradation of styrene often begins with the oxidation of its vinyl side chain. researchgate.net One known pathway involves the enzyme styrene monooxygenase, which converts styrene to styrene oxide. This is then transformed into phenylacetaldehyde, which can be further oxidized to phenylacetic acid and subsequently enter central metabolic pathways. researchgate.net Microorganisms like Pseudomonas putida are known to utilize this pathway for styrene degradation. researchgate.netnih.gov

The degradation of other aromatic compounds, such as naphthalene (B1677914) and its derivatives, also involves enzymatic pathways that break down complex aromatic structures into simpler, less toxic compounds. nih.gov While distinct from the this compound pathway, the initial steps of breaking down these pollutants often involve oxidoreductases and hydrolases, similar enzyme classes to those found in this compound catabolism. nih.govnih.gov The study of these pathways provides insights into the broader context of how microbes metabolize aromatic compounds, which is crucial for developing effective bioremediation techniques.

Engineered Microorganisms for Enhanced Remediation

To overcome the limitations of naturally occurring microbes, scientists are using synthetic biology and genetic engineering to create microorganisms with enhanced capabilities for degrading pollutants. nih.gov This approach involves constructing artificial metabolic pathways in a single bacterial strain, enabling it to break down multiple types of pollutants simultaneously. globaltimes.cn

For instance, researchers have successfully engineered a bacterial strain capable of degrading five different aromatic pollutants: biphenyl, phenol, naphthalene, dibenzofuran, and toluene. globaltimes.cn This was achieved by assembling five artificial metabolic pathways within a single microorganism. globaltimes.cn The engineered strain demonstrated high efficiency, removing over 60% of each target pollutant within 48 hours. globaltimes.cn

The selection of a suitable host organism, or chassis, is critical for the success of these engineered systems. Pseudomonas putida KT2440 is a commonly used chassis strain due to its natural ability to degrade a range of aromatic compounds. nih.gov By introducing and optimizing new catabolic pathways in such hosts, researchers aim to develop robust microbial agents for bioremediation under diverse and complex environmental conditions. nih.gov These engineered microbes hold promise for applications in cleaning up industrial wastewater and contaminated sites. globaltimes.cn

Industrial Biocatalysis for Fine Chemical Production

The enzymes of the this compound pathway are valuable tools in industrial biocatalysis for the synthesis of fine chemicals, particularly chiral compounds. nih.gov Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often providing higher selectivity and operating under milder conditions. chemistryjournals.net

Enzymatic Production of Chiral Pharmaceuticals and Precursors (Excluding Human Clinical Data)

Chiral molecules, which exist in two non-superimposable mirror-image forms (enantiomers), are fundamental building blocks in the pharmaceutical industry. acs.orgresearchgate.net Often, only one enantiomer of a drug is pharmacologically active, making the synthesis of single-enantiomer compounds highly desirable. researchgate.net Enzymes from the this compound pathway are particularly adept at catalyzing stereoselective reactions, making them ideal for producing enantiomerically pure chemicals. nih.gov

A key application is the production of (R)-mandelic acid, a valuable chiral precursor for various pharmaceuticals. nih.gov One method utilizes a bi-enzymatic system containing (S)-mandelate dehydrogenase (SMDH) and laccase. nih.gov In this system, SMDH selectively oxidizes the (S)-enantiomer from a racemic mixture of mandelic acid, leaving the desired (R)-mandelic acid with high enantiomeric purity (over 99%). nih.govresearchgate.net

Enzymes from the this compound pathway, such as benzoylformate decarboxylase, are also used in the synthesis of other chiral molecules like 2-hydroxy ketones. frontiersin.org Furthermore, this compound racemase, an enzyme that interconverts (R)- and (S)-mandelic acid, has industrial applications in the production of various chiral compounds. ontosight.ai Researchers have also explored the use of D-mandelate dehydrogenase in enzymatic cascades to produce non-natural chiral amino acids. acs.orgrsc.org

The following table summarizes key enzymes from the this compound pathway and their applications in the synthesis of chiral compounds.

EnzymeApplicationProduct(s)
(S)-Mandelate Dehydrogenase (SMDH)Stereoselective oxidation of (S)-mandelic acid(R)-Mandelic acid, Benzoylformic acid
D-Mandelate Dehydrogenase (D-MDH)Dynamic kinetic resolution of mandelic acidL-Phenylglycine
Benzoylformate Decarboxylase (BFD)Synthesis of chiral 2-hydroxy ketones(S)-2-hydroxy-1-phenylpropan-1-one
This compound RacemaseRacemization of mandelic acidRacemic mandelic acid

Development of Immobilized Enzyme Systems for this compound Transformations

For practical industrial applications, enzymes are often immobilized on solid supports. frontiersin.orgmdpi.com Immobilization enhances enzyme stability, allows for easy separation of the catalyst from the reaction mixture, and enables continuous operation and catalyst recycling. frontiersin.orgmdpi.com

Researchers have successfully immobilized enzymes involved in this compound transformations, such as (S)-mandelate dehydrogenase and laccase, on materials like chitosan (B1678972) beads. nih.govresearchgate.net This immobilized bi-enzymatic system demonstrated improved thermal and storage stability compared to the free enzymes. nih.govresearchgate.net The immobilized system also showed higher productivity and faster reaction rates in the stereoselective transformation of racemic mandelic acid to (R)-mandelic acid. nih.govresearchgate.net

Another approach involves entrapping enzymes within protective structures like polymersomes to maintain their activity in organic solvents. mdpi.com For example, this compound racemase has been encapsulated in cross-linked polymersomes, which protected the enzyme from inactivation in a biphasic system for over 24 hours, whereas the free enzyme was inactivated within an hour. mdpi.com

The development of robust immobilized enzyme systems is a critical step towards the large-scale industrial use of this compound pathway enzymes for the sustainable production of fine chemicals. mdpi.com

Future Directions and Emerging Research Areas in Mandelate Science

Systems Biology Approaches to Aromatic Compound Metabolism

Systems biology, an approach that integrates computational and high-throughput experimental methodologies, is providing unprecedented insights into the complex networks governing the metabolism of aromatic compounds like mandelate. By analyzing genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of metabolic pathways and their regulation.

A key focus of systems biology in this area is the elucidation of how microorganisms degrade and assimilate aromatic compounds. This knowledge is crucial for developing bioremediation strategies and for engineering microbes for the production of valuable chemicals. For instance, studies have utilized systems biology to understand how organisms respond to dietary changes and how genetic variations influence metabolic traits related to health and longevity. nih.gov While not directly focused on this compound, these approaches provide a framework for investigating its metabolic pathways.

Researchers have successfully employed systems biology to map the intricate connections within metabolic networks. For example, by combining metabolomic, phenotypic, and genomic data, scientists have identified key metabolites and genetic variations that influence lifespan and healthspan in response to diet. nih.gov This type of multi-omics approach can be applied to unravel the complexities of this compound metabolism in various organisms.

Table 1: Key Research Findings in Systems Biology of Aromatic Compound Metabolism

Research FocusOrganism(s)Key Findings & Implications
Identification of metabolic signatures of lifespanDrosophila melanogaster, HumansPinpointed key metabolites and genetic variations influencing longevity in response to diet, providing a model for studying other metabolic pathways. nih.gov
Understanding cellulase (B1617823) productionAspergillus speciesUtilized systems biology to understand the regulation of enzyme production for degrading complex plant biomass, a related field to aromatic compound degradation. core.ac.uk
Comparative genomics of bacterial metabolismParapedobacter speciesRevealed diversification of enzyme families, including those related to this compound metabolism, highlighting the evolutionary adaptation to different aromatic compounds. frontiersin.org

Synthetic Biology for Novel this compound Pathway Construction

Synthetic biology offers powerful tools for engineering novel metabolic pathways for the production of this compound and its derivatives. By assembling genetic parts from different organisms, scientists can create customized microbial cell factories capable of converting simple sugars into complex target molecules. nih.govmdpi.com

A significant achievement in this area has been the construction of artificial pathways in Escherichia coli to produce both S- and R-mandelic acid from glucose. nih.gov This was accomplished by introducing and optimizing the expression of several key enzymes. One approach utilized 4-hydroxythis compound (B1240059) synthase (HmaS) from Amycolatopsis orientalis to convert phenylpyruvate to S-mandelic acid. nih.gov To produce the R-enantiomer, a more complex pathway was engineered using 4-hydroxythis compound oxidase (Hmo) from Streptomyces coelicolor and a D-mandelate dehydrogenase (DMD) from Rhodotorula graminis. nih.gov

The development of bio-foundries, which automate the design-build-test-learn cycle of synthetic biology, has accelerated the creation of novel pathways for a wide range of chemicals, including intermediates for materials derived from this compound. mdpi.com These platforms enable the rapid assembly and testing of numerous genetic constructs to optimize production titers. mdpi.com

Table 2: Engineered Pathways for this compound Production

Target CompoundHost OrganismKey Enzymes IntroducedPrecursor
S-Mandelic AcidEscherichia coli4-hydroxythis compound synthase (HmaS)Phenylpyruvate
R-Mandelic AcidEscherichia coli4-hydroxythis compound oxidase (Hmo), D-mandelate dehydrogenase (DMD)S-Mandelic Acid
BenzenoidsHanseniaspora vineae (yeast)Endogenous this compound pathway enzymesPhenylalanine, Tyrosine

Recent research has also shed light on a naturally occurring this compound pathway in certain yeasts, such as Hanseniaspora vineae, for the synthesis of benzenoids. nih.govresearchgate.net This discovery presents an alternative to the previously assumed phenylalanine ammonia-lyase (PAL) pathway and offers new eukaryotic model systems for studying and engineering the production of these aromatic compounds. nih.gov

Discovery of New this compound-Utilizing Enzymes from Metagenomic Sources

Metagenomics, the study of genetic material recovered directly from environmental samples, provides a vast and largely untapped resource for discovering novel enzymes with unique catalytic capabilities. researchgate.net This approach bypasses the need for culturing individual microbial species, granting access to the genetic potential of the "unculturable majority" of microorganisms. frontiersin.org

Functional metagenomics, which involves screening metagenomic libraries for specific enzymatic activities, has been instrumental in identifying new enzymes involved in the degradation and modification of aromatic compounds. researchgate.net For instance, researchers have successfully mined metagenomes from diverse environments, such as soil and hot springs, to find novel hydrolases, oxidoreductases, and other enzymes that could be applied to this compound transformations. researchgate.net

Sequence-based metagenomics, coupled with bioinformatics, allows for the targeted discovery of genes encoding enzymes with desired functionalities. The ever-decreasing cost of DNA sequencing and the advancement of analytical tools have made it possible to sift through massive datasets to identify putative enzyme-encoding genes. frontiersin.org Recent studies have demonstrated the power of this approach in identifying novel enzymes from various environmental sources, including those with potential applications in this compound-related biocatalysis. biorxiv.orgnih.gov

The discovery of new this compound racemases and other related enzymes from metagenomic sources holds significant promise for industrial biotechnology. frontiersin.orgbiorxiv.org These enzymes could be used to develop more efficient and stereoselective processes for the synthesis of chiral mandelic acid and its derivatives.

Advanced Materials Incorporating this compound Derivatives (Non-Biomedical)

While much of the research on this compound focuses on its biomedical applications, its derivatives are also being explored for the development of advanced materials in non-biomedical contexts. The unique chemical structure of this compound can be leveraged to create polymers and composites with tailored properties.

One area of investigation involves the incorporation of this compound derivatives into polymer matrices to enhance their functionality. For example, research has shown that microcrystals of a titanium(IV)-oxo complex stabilized by this compound ligands can be incorporated into a polymethyl methacrylate (B99206) (PMMA) matrix. mdpi.comresearchgate.net These composite materials exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting their potential use in creating antimicrobial coatings. mdpi.comresearchgate.net

The synthesis of such materials involves reacting titanium(IV) isopropoxide with mandelic acid to form a titanium-oxo complex, which is then dispersed within the polymer. mdpi.com The resulting composites have been shown to be non-cytotoxic, making them suitable for applications where contact with biological systems might occur, even if not for direct therapeutic purposes. mdpi.comresearchgate.net

The exploration of this compound derivatives in materials science is still an emerging field, but it holds the potential to yield novel materials with unique optical, electronic, or catalytic properties. The ability to tune the chemical and physical characteristics of these materials by modifying the this compound structure opens up a wide range of possibilities for future applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.